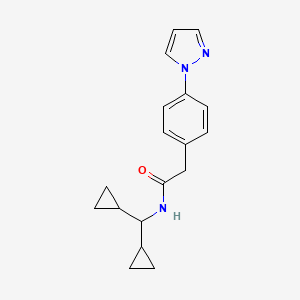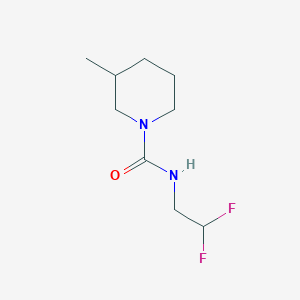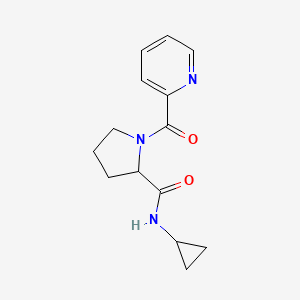![molecular formula C18H15N5O B7635258 1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7635258.png)
1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide (referred to as DQP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DQP is a pyrazolo[3,4-b]pyridine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of DQP is not fully understood, but it has been proposed to act through the inhibition of various enzymes and signaling pathways. DQP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. DQP has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, DQP has been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
DQP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. DQP has also been shown to induce apoptosis in cancer cells by inhibiting DNA replication and repair. Furthermore, DQP has been shown to exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
DQP has several advantages for lab experiments, including its high yield synthesis, low toxicity, and stability under various conditions. However, DQP has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Orientations Futures
There are several future directions for the study of DQP. One potential direction is the development of DQP-based fluorescent probes for the detection of specific biomolecules. Another potential direction is the development of DQP-based metal complexes for catalytic applications. Additionally, the study of DQP's mechanism of action and its potential use as a therapeutic agent for various diseases, including cancer and inflammation, is an important future direction.
Méthodes De Synthèse
DQP has been synthesized through various methods, including the reaction of 6-chloroquinoline-3-carbaldehyde with 3-amino-1-methyl-5-phenylpyrazole in the presence of a base. Another method involves the reaction of 2-aminopyridine with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of a base. These methods have been optimized to obtain high yields of DQP.
Applications De Recherche Scientifique
DQP has been studied extensively for its potential applications in various research fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. DQP has also been studied for its potential use as a fluorescent probe for the detection of various biomolecules, including proteins and nucleic acids. Furthermore, DQP has been used as a ligand in the development of metal complexes for catalytic applications.
Propriétés
IUPAC Name |
1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-11-15-9-13(10-20-17(15)23(2)22-11)18(24)21-14-5-6-16-12(8-14)4-3-7-19-16/h3-10H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEARFJOTUYFLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)NC3=CC4=C(C=C3)N=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-N-quinolin-6-ylpyrazolo[3,4-b]pyridine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7635175.png)
![5-chloro-2-[3-(1H-imidazol-2-yl)piperidin-1-yl]pyridine](/img/structure/B7635186.png)
![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![N-[[4-(ethoxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7635206.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)